Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. 4-Bromo Analog
In the context of isothiazole chemistry, the 4-iodo derivative demonstrates significantly higher reactivity than the corresponding 4-bromo derivative in palladium-catalyzed reactions. Specifically, Christoforou and Koutentis (2006) demonstrated that regioselective Suzuki reactions on the 4-iodoisothiazole occur with 'the latter being more reactive than the former' [1]. This class-level inference is directly applicable to the 7-iodo position, where the C-I bond (bond dissociation energy ~65 kcal/mol) is substantially weaker and more labile than the C-Br bond (~84 kcal/mol) or C-Cl bond (~97 kcal/mol) [2], leading to faster oxidative addition with Pd(0).
| Evidence Dimension | Relative Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | C-I bond dissociation energy ~65 kcal/mol |
| Comparator Or Baseline | C-Br bond dissociation energy ~84 kcal/mol; C-Cl bond ~97 kcal/mol |
| Quantified Difference | C-I bond is ~19 kcal/mol weaker than C-Br and ~32 kcal/mol weaker than C-Cl, correlating with higher reactivity. |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Class-level inference from 4-iodo vs 4-bromo isothiazole systems [1]. |
Why This Matters
The enhanced reactivity of the C-I bond enables cross-couplings under milder conditions (lower temperature, shorter time, or reduced catalyst loading) and can achieve higher yields with sterically hindered or electronically deactivated coupling partners compared to the bromo analog, a critical factor for synthesizing complex drug-like molecules.
- [1] Christoforou, I. C., & Koutentis, P. A. (2006). Regioselective Suzuki, Stille and Negishi reactions of 4-bromo- and 4-iodoisothiazoles. Tetrahedron, 62(24), 5633-5641. View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
